molecular formula C8H7BrN2O4 B14062604 Methyl 2-amino-3-bromo-6-nitrobenzoate

Methyl 2-amino-3-bromo-6-nitrobenzoate

Cat. No.: B14062604
M. Wt: 275.06 g/mol
InChI Key: VGDZNRBGHAOLJB-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-bromo-6-nitrobenzoate is an organic compound with the molecular formula C8H7BrN2O4 It is a derivative of benzoic acid and contains functional groups such as an amino group, a bromine atom, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-bromo-6-nitrobenzoate typically involves a multi-step process:

    Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the desired position.

    Bromination: The nitro compound is then brominated to introduce the bromine atom.

    Amination: Finally, the nitro group is reduced to an amino group.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-bromo-6-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-3-bromo-6-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-bromo-6-nitrobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitro and bromine groups can participate in various chemical reactions. These interactions can affect the activity of enzymes and other proteins, leading to potential biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-5-nitrobenzoate
  • Methyl 2-amino-5-nitrobenzoate
  • Methyl 2-bromo-4-nitrobenzoate

Uniqueness

The combination of an amino group, a bromine atom, and a nitro group in this particular arrangement provides distinct chemical properties compared to similar compounds .

Properties

Molecular Formula

C8H7BrN2O4

Molecular Weight

275.06 g/mol

IUPAC Name

methyl 2-amino-3-bromo-6-nitrobenzoate

InChI

InChI=1S/C8H7BrN2O4/c1-15-8(12)6-5(11(13)14)3-2-4(9)7(6)10/h2-3H,10H2,1H3

InChI Key

VGDZNRBGHAOLJB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1N)Br)[N+](=O)[O-]

Origin of Product

United States

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